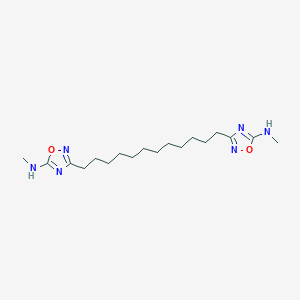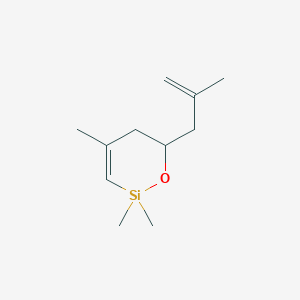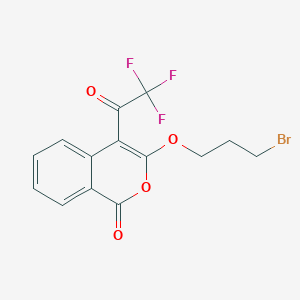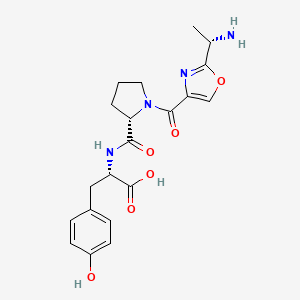![molecular formula C17H18N4O2S B12604548 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B12604548.png)
1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)- is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core, a phenylsulfonyl group, and a piperazinyl moiety. The combination of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Piperazinyl Moiety: The final step involves the nucleophilic substitution reaction where the piperazine ring is introduced using reagents like piperazine and suitable solvents under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process intensification to scale up the production while maintaining cost-effectiveness and environmental sustainability .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Piperazine, various alkyl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazines.
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)- has diverse applications in scientific research:
Medicinal Chemistry: It is explored as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.
Biological Research: The compound is used as a tool to study biological pathways and molecular interactions, particularly those involving enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules and as a building block for the development of new materials.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may act as an inhibitor of certain kinases or proteases, thereby modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation. The compound’s unique structure allows it to bind selectively to these targets, leading to its biological effects .
Comparaison Avec Des Composés Similaires
- 1H-Pyrrolo[2,3-b]pyridine, 2-methyl-1-(phenylsulfonyl)-
- 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-bromo-1-(phenylsulfonyl)-
- 1H-Pyrrolo[2,3-b]pyridine-3-sulfonyl chloride, 6-chloro-1-(phenylsulfonyl)-
Comparison: Compared to these similar compounds, 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)- exhibits unique properties due to the presence of the piperazinyl moiety. This structural feature enhances its solubility, bioavailability, and ability to interact with a broader range of biological targets, making it a more versatile compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C17H18N4O2S |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-4-piperazin-1-ylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C17H18N4O2S/c22-24(23,14-4-2-1-3-5-14)21-11-7-15-16(6-8-19-17(15)21)20-12-9-18-10-13-20/h1-8,11,18H,9-10,12-13H2 |
Clé InChI |
VHSMLXNTQIHQHK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=C3C=CN(C3=NC=C2)S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine](/img/structure/B12604470.png)
boranyl](/img/structure/B12604474.png)
![1,3-Dimethyl-7-phenylthieno[3,2-g]pteridine-2,4(1H,3H)-dione](/img/structure/B12604476.png)
![2-{4-[5-(2-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B12604482.png)






![Methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate](/img/structure/B12604520.png)

![6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine](/img/structure/B12604534.png)

